Joro spider toxin

Catalog No.
S570316
CAS No.
112163-33-4
M.F
C27H47N7O6
M. Wt
565.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Joro spider toxin

CAS Number

112163-33-4

Product Name

Joro spider toxin

IUPAC Name

(2S)-N-[5-[3-[4-(3-aminopropylamino)butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide

Molecular Formula

C27H47N7O6

Molecular Weight

565.7 g/mol

InChI

InChI=1S/C27H47N7O6/c28-10-6-13-30-11-4-5-12-31-16-9-25(38)32-14-2-1-3-15-33-27(40)22(19-24(29)37)34-26(39)17-20-7-8-21(35)18-23(20)36/h7-8,18,22,30-31,35-36H,1-6,9-17,19,28H2,(H2,29,37)(H,32,38)(H,33,40)(H,34,39)/t22-/m0/s1

InChI Key

SJLRBGDPTALRDM-QFIPXVFZSA-N

SMILES

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNCCCN

Synonyms

Joro spider toxin, JSTX, JSTX spider toxin

Canonical SMILES

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNCCCN

Isomeric SMILES

C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNCCCN

Investigating Glutamate Receptors

Joro spider toxin exhibits a fascinating interaction with glutamate receptors, crucial for communication between nerve cells. Studies reveal the toxin acts as both an agonist and antagonist, depending on the specific receptor type:

  • Inhibiting specific glutamate receptors: Research suggests Joro spider toxin can selectively block specific glutamate receptors, particularly those belonging to the non-N-methyl-D-aspartate (non-NMDA) subtype, in certain brain regions. This property holds potential for developing drugs to treat conditions like epilepsy, where excessive glutamate activity is implicated [].

Understanding Neuronal Communication

Joro spider toxin can offer valuable insights into how neurons communicate and process information:

  • Modulating neurite outgrowth: Studies have shown the toxin can influence the growth and development of neuronal extensions called neurites. This effect, mediated by specific glutamate receptor activation, provides valuable information for understanding neuronal development and repair processes [].

Unraveling the Secrets of Retinal Function

Joro spider venom has been used to investigate the complex workings of the retina, the light-sensitive part of the eye:

  • Distinguishing between receptor types: Research demonstrates the toxin's ability to differentiate between glutamate receptors on different types of retinal cells, offering insights into the specific roles of these receptors in visual processing [].

Joro spider toxin, also known as joro toxin, is a potent neurotoxin originally extracted from the venom of the Joro spider (Trichonephila clavata), which is native to East Asia, particularly Japan. This toxin has garnered attention for its unique biochemical properties and potential therapeutic applications. Joro spider toxin is characterized by its ability to selectively inhibit certain types of glutamate receptors, which play a crucial role in synaptic transmission in the central nervous system of vertebrates .

The chemical structure of joro spider toxin is complex, with a molecular formula of C27H47N7O6. It exhibits specific interactions with glutamate receptors, particularly blocking postsynaptic glutamate potentials and inhibiting N-methyl-D-aspartate receptors. This selective inhibition allows it to modulate synaptic activity without affecting other neurotransmitter systems like aspartate-induced depolarization or resting membrane potential .

In experimental settings, joro spider toxin has demonstrated the ability to hyperpolarize certain neuronal cells and block their responses to light, indicating its role as a glutamate antagonist. This property has been observed in studies involving retinal slices from vertebrates, where the toxin effectively blocked depolarization induced by glutamate .

Joro spider toxin exhibits significant biological activity as a selective antagonist of glutamate receptors. It has been shown to selectively block excitatory junctional potentials in various animal models, including crustaceans such as Ligia exotica. In these studies, the application of joro spider toxin resulted in the abolition of excitatory junctional potentials caused by cardiac ganglion activity, demonstrating its capacity to disrupt neuromuscular transmission mediated by glutamatergic pathways .

Additionally, joro spider toxin's ability to interact with different types of glutamate receptors makes it a valuable tool for studying synaptic mechanisms and neuronal signaling pathways. Its specificity allows researchers to dissect the roles of various receptor subtypes in both normal and pathological conditions .

The synthesis of joro spider toxin can be achieved through both natural extraction from spider venom and synthetic methods. Natural extraction involves isolating the toxin from the venom glands of Trichonephila clavata, which requires careful handling and purification techniques to ensure the integrity of the compound.

Synthetic approaches have also been developed to create analogs or derivatives of joro spider toxin. These methods typically involve organic synthesis techniques that allow for modifications to the chemical structure while retaining its biological activity. The development of synthetic pathways is crucial for producing larger quantities of the toxin for research and potential therapeutic applications .

Joro spider toxin has potential applications in various fields, including:

  • Neuroscience Research: Due to its specific action on glutamate receptors, joro spider toxin is used as a research tool to study synaptic transmission and neuronal signaling.
  • Pharmacology: The unique properties of joro spider toxin may lead to the development of novel pharmacological agents targeting glutamatergic pathways, potentially offering new treatments for neurological disorders.
  • Toxicology: Understanding the mechanisms by which joro spider toxin exerts its effects can provide insights into toxicity and safety assessments for similar compounds .

Interaction studies involving joro spider toxin have focused primarily on its effects on various types of glutamate receptors. Research has shown that it can selectively inhibit certain receptor subtypes while leaving others unaffected. For instance, it blocks AMPA and N-methyl-D-aspartate receptors but does not significantly alter aspartate-induced depolarization or resting membrane potential in neurons .

These studies are crucial for elucidating the precise mechanisms through which joro spider toxin operates at a molecular level and how it can be utilized in therapeutic contexts.

Joro spider toxin shares similarities with several other neurotoxins that act on glutamate receptors or exhibit similar biological activities. Below is a comparison with some notable compounds:

Compound NameSourceMechanism of ActionUnique Features
Joro Spider ToxinTrichonephila clavataGlutamate receptor antagonistSelectively blocks AMPA and N-methyl-D-aspartate receptors
ConotoxinCone snailsBlocks voltage-gated sodium channelsHighly diverse; varies significantly among species
TetrodotoxinPufferfishBlocks voltage-gated sodium channelsKnown for high toxicity; affects nerve conduction
AconitineAconitum speciesModulates sodium channelsCauses prolonged depolarization leading to paralysis
Scorpion Venom ToxinsVarious scorpion speciesAffects sodium and potassium channelsComplex mixture; can have both excitatory and inhibitory effects

Joro spider toxin is unique due to its specific action on glutamate receptors, distinguishing it from other neurotoxins that primarily target ion channels. Its selectivity makes it an invaluable tool for neuroscience research and potential therapeutic developments .

XLogP3

-1.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

9

Exact Mass

565.35878224 g/mol

Monoisotopic Mass

565.35878224 g/mol

Heavy Atom Count

40

UNII

MPT5X293RB

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

112163-33-4

Wikipedia

Joro_toxin

Dates

Modify: 2023-08-15

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